
1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, referred to as 4F-TFPP, is a heterocyclic compound with a pyrazolone structure. It is a colorless solid with a melting point of 118-122 °C. It has been widely studied for its potential applications in the fields of medicine and chemistry.
Applications De Recherche Scientifique
4F-TFPP has been studied for its potential applications in the fields of medicine and chemistry. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which has potential therapeutic applications. In addition, it has been used as a fluorescent probe for the detection of nitric oxide and as a catalyst for the oxidation of alcohols.
Mécanisme D'action
The mechanism of action of 4F-TFPP is not well understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity. This inhibition leads to a decrease in the levels of acetylcholine in the brain, which has a variety of effects on the body.
Biochemical and Physiological Effects
4F-TFPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
4F-TFPP is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize and is available commercially. However, it is a relatively expensive compound and can be toxic in high concentrations.
Orientations Futures
The potential applications of 4F-TFPP are numerous and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential therapeutic applications. In addition, further research into its mechanism of action and its potential applications as a fluorescent probe and catalyst may prove fruitful. Finally, further research into its toxicity and safety profile is warranted.
Méthodes De Synthèse
4F-TFPP can be synthesized by reacting 4-fluorophenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazole with ethyl chloroformate in the presence of pyridine. The reaction is carried out at a temperature of 0 °C and the product is isolated by recrystallization. The synthesis of 4F-TFPP has been studied in detail and the reaction conditions and yields have been optimized.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISPJWJOHTVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

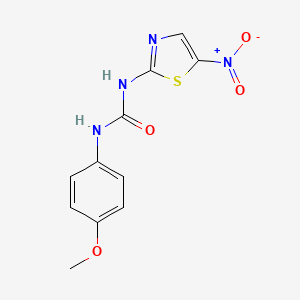
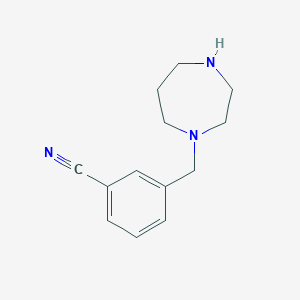
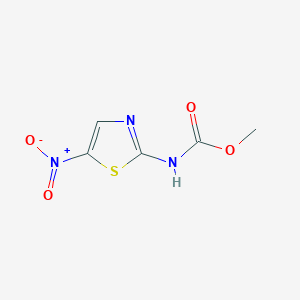
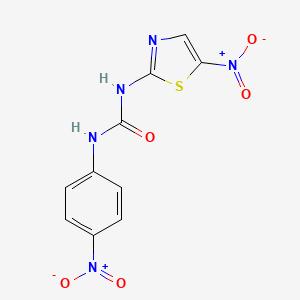
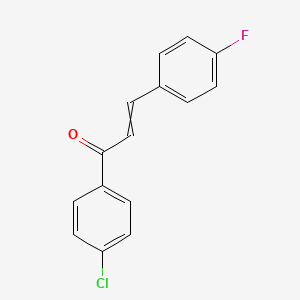
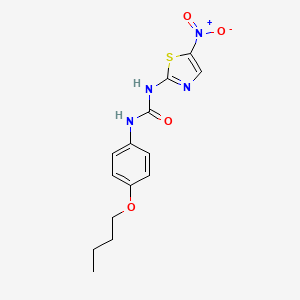

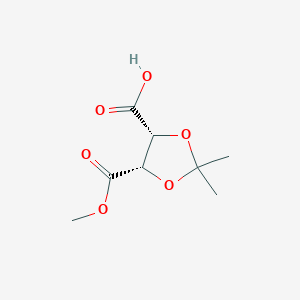
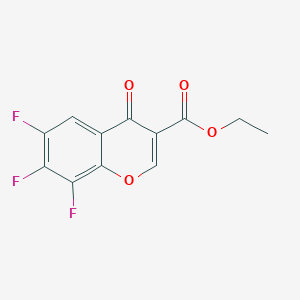
![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)